

N-(Biotin)-N-bis(PEG1-alcohol) molecular weight and formula

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Compound of Interest

Compound Name: N-(Biotin)-N-bis(PEG1-alcohol)

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In-Depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physical properties, applications, and experimental considerations for the effective use of **N-(Biotin)-N-bis(PEG1-alcohol)** in research and development.

Core Molecular Information

N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene glycol (PEG) linker featuring a central biotin moiety and two terminal primary alcohol functional groups. This structure allows for the biotinylation of molecules and surfaces, leveraging the high-affinity interaction between biotin and avidin or streptavidin. The PEG arms enhance solubility and provide a flexible spacer, which is advantageous in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Physicochemical and Molecular Data

A summary of the key quantitative data for **N-(Biotin)-N-bis(PEG1-alcohol)** is presented in the table below for easy reference.



Property	Value	Citations
Chemical Formula	C18H33N3O6S	[1][2][3][4]
Molecular Weight	419.5 g/mol (also cited as 419.54 g/mol)	[1][2][3]
CAS Number	2100306-75-8	[2][3][4]
Appearance	White to off-white solid	
Purity	>96% (typically ~98%)	[2][4]
Solubility	Soluble in DMSO and other organic solvents such as DMF.	[3][5]
Storage Conditions	-20°C, desiccated.	[4]

Applications in Research and Drug Development

The unique structure of **N-(Biotin)-N-bis(PEG1-alcohol)** makes it a versatile tool in several research areas:

- Bioconjugation and Labeling: The biotin group allows for the specific labeling of proteins and other biomolecules.[3] The strong interaction with streptavidin or avidin can be used for detection, purification, and immobilization of the conjugated molecule.
- PROTAC Development: This molecule can serve as a linker in the synthesis of PROTACs.[3]
 [6] The biotin can be used to bind to a target protein (often through a streptavidin bridge),
 while the alcohol groups can be functionalized to attach a ligand for an E3 ubiquitin ligase,
 facilitating the degradation of the target protein.
- Drug Delivery and Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of conjugated drugs.[1][3] The terminal alcohol groups provide points of attachment for therapeutic agents or targeting moieties.

Experimental Protocols

The terminal hydroxyl groups of **N-(Biotin)-N-bis(PEG1-alcohol)** are not directly reactive with common functional groups on proteins, such as primary amines. Therefore, a two-stage



process is required for conjugation: activation of the hydroxyl groups, followed by reaction with the target molecule. The following protocol is adapted from a method for a similar hydroxyl-terminated PEG linker and details the conversion of the alcohol groups to N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.[7]

Stage 1: Activation of Terminal Hydroxyl Groups to NHS Esters

Materials:

- N-(Biotin)-N-bis(PEG1-alcohol)
- N,N'-Disuccinimidyl carbonate (DSC) or 4-Nitrophenyl chloroformate
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (TEA) or Pyridine
- Reaction vessel
- Stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)
- Rotary evaporator
- Cold diethyl ether

Procedure:

- Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.
- Dissolution: Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM or DMF.
- Activation:
 - Add a 2.5-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) to the solution.



- Add a 2.5-fold molar excess of a non-nucleophilic base such as triethylamine (TEA) or pyridine.
- Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
 [7]
- Purification:
 - Concentrate the reaction mixture using a rotary evaporator.
 - Precipitate the activated product by adding the concentrated solution to cold diethyl ether.
 [7]
 - Collect the precipitate by filtration and dry under vacuum.
 - Store the activated PEG-NHS ester at -20°C under desiccation until use. It is recommended to prepare this fresh before the conjugation step.[7]

Stage 2: Conjugation of Activated PEG-NHS to a Protein

Materials:

- Activated N-(Biotin)-N-bis(PEG1-NHS ester)
- Target protein with accessible primary amines
- Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline PBS)[7]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis or size-exclusion chromatography equipment for purification

Procedure:

- Protein Preparation: Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[7]
- Conjugation Reaction:



- Dissolve the freshly prepared activated PEG-NHS ester in an amine-free buffer.
- Add the activated PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized for the specific protein.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS esters.
 [7]
- Purification: Remove the unreacted PEG reagent and by-products by dialysis against an appropriate buffer or by using size-exclusion chromatography.
- Characterization: Analyze the resulting conjugate to determine the degree of biotinylation.

Mandatory Visualizations Logical and Experimental Workflows

The following diagrams illustrate key processes involving N-(Biotin)-N-bis(PEG1-alcohol).



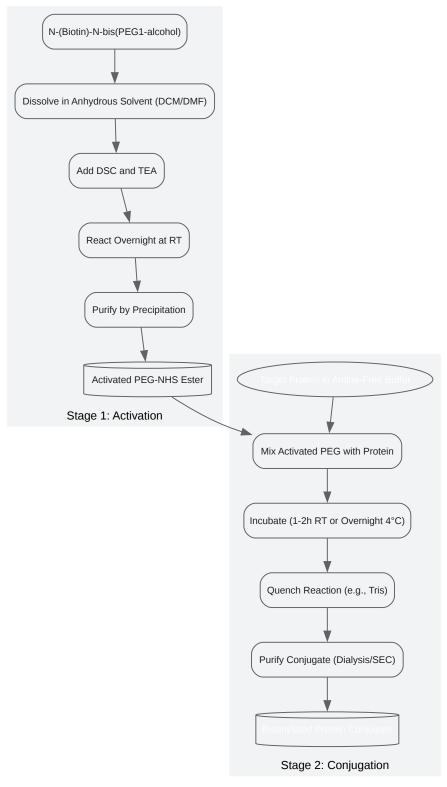


Figure 1: Two-Stage Protein Conjugation Workflow

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Caption: Workflow for the activation and conjugation of N-(Biotin)-N-bis(PEG1-alcohol).



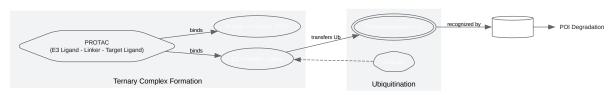


Figure 2: PROTAC Mechanism of Action

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Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

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